molecular formula C17H22N4OS B2912093 N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine CAS No. 339278-97-6

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B2912093
CAS No.: 339278-97-6
M. Wt: 330.45
InChI Key: OWGZMVLLWVDDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the Pyridinyl Group: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridinyl moiety to the pyrimidine core.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution or through a Grignard reaction.

    Methanesulfinylmethyl Group Addition: This step could involve the oxidation of a thioether precursor to form the sulfoxide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The pyridinyl and cyclohexyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-6-(methylthio)-2-(pyridin-4-yl)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a methanesulfinyl group.

    N-cyclohexyl-6-(methanesulfonylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine: Contains a methanesulfonyl group instead of a methanesulfinyl group.

Uniqueness

N-cyclohexyl-6-(methanesulfinylmethyl)-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to the presence of the methanesulfinyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-6-(methylsulfinylmethyl)-2-pyridin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-23(22)12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZMVLLWVDDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.